3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 851882-57-0
VCID: VC7809413
InChI: InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2
SMILES: C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine

CAS No.: 851882-57-0

Cat. No.: VC7809413

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine - 851882-57-0

Specification

CAS No. 851882-57-0
Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name 3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2
Standard InChI Key PGICGJBHAYXFKH-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3
Canonical SMILES C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine comprises a piperidine ring (a six-membered amine heterocycle) linked to a 1,2,4-oxadiazole moiety substituted at position 3 with a phenyl group. The oxadiazole ring, a bioisostere for ester or amide functionalities, enhances metabolic stability by resisting enzymatic hydrolysis . Key structural features include:

  • Piperidine Conformation: The chair conformation of the piperidine ring minimizes steric strain, while substituents at position 3 influence electronic interactions with biological targets.

  • Oxadiazole-Phenyl Interaction: The phenyl group at position 3 of the oxadiazole contributes to π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₃N₃O
Molecular Weight215.26 g/mol
LogP (Partition Coefficient)2.1 (predicted)
Hydrogen Bond Acceptors4
Rotatable Bonds2

Synthetic Methodologies

Cyclization Strategies

The oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A representative route involves:

  • Formation of Amidoxime: Reaction of piperidine-3-carbonitrile with hydroxylamine yields piperidine-3-amidoxime.

  • Cyclization with Benzoyl Chloride: Treatment with benzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) forms the 1,2,4-oxadiazole ring .

Reaction: Piperidine-3-amidoxime+Benzoyl chlorideEt3N, DCM3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine\text{Reaction: } \text{Piperidine-3-amidoxime} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} 3\text{-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine}

Alternative Approaches

  • Trichloromethyl Oxadiazole Intermediates: Trichloromethyl-substituted oxadiazoles react with ammonia to yield 5-amino derivatives, which can be further functionalized .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 75% yield in 15 minutes under 150 W irradiation) .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Derivatives of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine exhibit broad-spectrum activity:

Table 2: Antimicrobial Activity of Selected Derivatives

Bacterial StrainMIC (µg/mL)Substituent Pattern
Staphylococcus aureus0.15R = 4-Cl-C₆H₄
Escherichia coli0.05R = 4-OMe-C₆H₄
Pseudomonas aeruginosa7.8R = 3,4-(OMe)₂-C₆H₃

Mechanistically, the oxadiazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), as evidenced by molecular docking studies against S. aureus PBP2a (PDB ID: 1VQQ) .

Anti-Inflammatory and Antiparasitic Effects

  • Trypanosoma cruzi Inhibition: Derivatives showed IC₅₀ values of 3.6 µM against cruzain, a key protease in Chagas disease pathogenesis .

  • Anti-Malarial Activity: Piperidine-oxadiazole hybrids reduced Plasmodium falciparum growth by 89% at 10 µM, likely through interference with hemozoin formation .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

Hepatic microsomal assays revealed that 4-trifluoromethyl-substituted derivatives retained 60% parent compound after 1 hour, compared to 41% for unsubstituted analogs .

In Vivo Performance

  • Oral Bioavailability: 22% in rat models, with a plasma half-life of 4.2 hours .

  • Acute Toxicity: No mortality observed at 100 mg/kg in mice over 14 days .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Electron-Withdrawing Groups: 4-Cl and 4-CF₃ substitutions on the phenyl ring enhance antibacterial potency by 3-fold compared to electron-donating groups (e.g., 4-OMe) .

  • Piperidine Substitutions: N-Methylation improves blood-brain barrier penetration but reduces aqueous solubility.

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